
4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of stimulant compounds that are structurally related to amphetamines. This compound is known for its stimulant properties and has been studied for its potential effects on the central nervous system.
Méthodes De Préparation
The synthesis of 4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one typically involves the reaction of 4-methyl-4-phenylpentan-1-one with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The thiomorpholine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods for synthetic cathinones.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its ability to inhibit the reuptake of dopamine and norepinephrine.
Medicine: Research is ongoing to explore its potential therapeutic uses, although it is primarily known for its stimulant effects.
Industry: The compound may be used in the synthesis of other chemical intermediates or as a research chemical in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one involves its interaction with the central nervous system. The compound acts as a norepinephrine-dopamine reuptake inhibitor, which means it prevents the reuptake of these neurotransmitters into the presynaptic neuron, leading to increased levels of norepinephrine and dopamine in the synaptic cleft. This results in enhanced stimulation of the postsynaptic receptors, leading to the compound’s stimulant effects. The molecular targets include the dopamine transporter and the norepinephrine transporter.
Comparaison Avec Des Composés Similaires
4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one is similar to other synthetic cathinones such as:
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: Known for its potent stimulant effects and similar mechanism of action.
4-Methyl-1-phenyl-2-(piperidin-1-yl)pentan-1-one: Another stimulant with comparable effects on the central nervous system.
4-Methyl-1-phenyl-2-(morpholin-1-yl)pentan-1-one: Shares structural similarities and stimulant properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiomorpholine ring, which may confer distinct pharmacological properties compared to other synthetic cathinones.
Propriétés
Numéro CAS |
5423-50-7 |
|---|---|
Formule moléculaire |
C16H23NOS |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
4-methyl-4-phenyl-1-thiomorpholin-4-ylpentan-1-one |
InChI |
InChI=1S/C16H23NOS/c1-16(2,14-6-4-3-5-7-14)9-8-15(18)17-10-12-19-13-11-17/h3-7H,8-13H2,1-2H3 |
Clé InChI |
RZTHUSXZMIBXKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC(=O)N1CCSCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


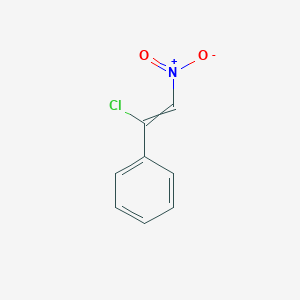
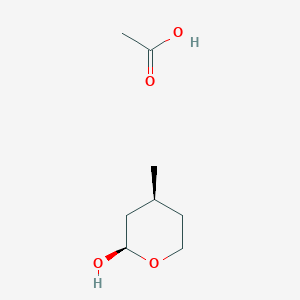
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
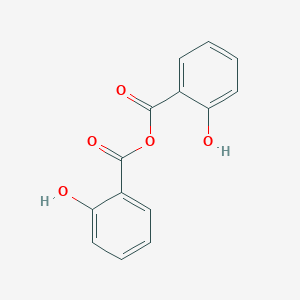
![N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)

![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
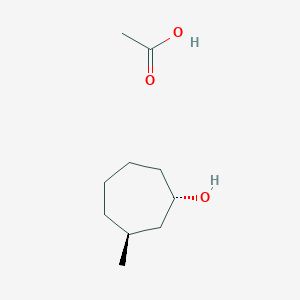
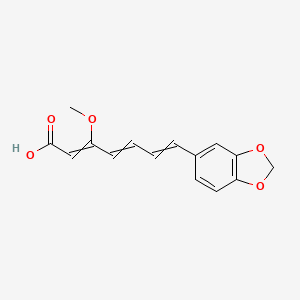
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
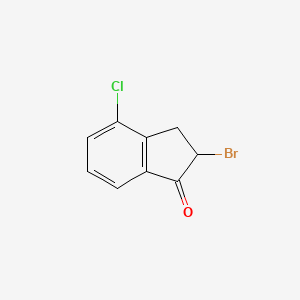
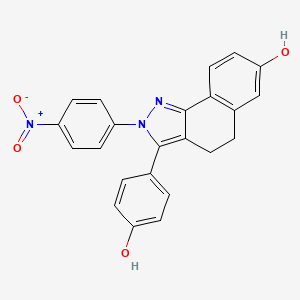
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
